Lipophilicity Tuning: A 0.78 LogP Increase Versus the 8,8-Difluoro Analog Improves Permeability Prediction
The parent compound (2-Oxaspiro[4.5]decane-3-carboxylic acid) exhibits a predicted LogP (XLogP3) of 2.1, significantly higher than the 8,8-difluoro analog, which has a reported LogP of 1.32 [1][2]. This 0.78 LogP unit increase indicates a greater propensity for passive membrane permeability, a key parameter in cell-based assay development and oral bioavailability prediction. The lower lipophilicity of the fluorinated analog, while potentially offering better solubility, may limit its utility in targeting intracellular or CNS-exposed sites.
| Evidence Dimension | Predicted partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid: LogP = 1.32 |
| Quantified Difference | +0.78 LogP units for the target compound |
| Conditions | Predicted values from PubChem (XLogP3) and ChemSpace (LogP); computational models. |
Why This Matters
A higher LogP translates to better predicted membrane crossing, making this compound a superior starting point for projects where intracellular target engagement is critical.
- [1] PubChem Compound Summary for CID 154578314. Computed XLogP3-AA value of 2.1. View Source
- [2] ChemSpace. 8,8-difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid. Computed LogP value of 1.32. View Source
